molecular formula C10H19ClN4O2S B13342853 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B13342853
M. Wt: 294.80 g/mol
InChI Key: FJZONTSYMBDQNS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine moiety, and a sulfonamide group.

Preparation Methods

The synthesis of 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the sulfonamide group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against drug-resistant bacterial infections . Additionally, it may have applications in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride can be compared with other similar compounds, such as 3,5-dimethyl-N-(piperidin-4-yl)pyridin-4-amine While these compounds share some structural similarities, they may differ in their chemical properties, reactivity, and biological activities

Properties

Molecular Formula

C10H19ClN4O2S

Molecular Weight

294.80 g/mol

IUPAC Name

3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide;hydrochloride

InChI

InChI=1S/C10H18N4O2S.ClH/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9;/h9,11,14H,3-6H2,1-2H3,(H,12,13);1H

InChI Key

FJZONTSYMBDQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2CCNCC2.Cl

Origin of Product

United States

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